Bis(chlorotriisopropylsilane)
Description
Chlorotriisopropylsilane (TIPSCl), also known as triisopropylsilyl chloride, is a chlorosilane compound widely used as a silylating agent in organic synthesis and nucleotide chemistry. Its molecular formula is C₉H₂₁ClSi, with a molecular weight of 192.8 g/mol . Key physical properties include a boiling point of 198–200°C, density of 0.908 g/cm³, and moisture sensitivity . TIPSCl is valued for its steric bulk due to the three isopropyl groups, which enhances selectivity in protecting hydroxyl and amine groups during multi-step syntheses. Applications span pharmaceuticals, polymer chemistry, and specialized organic reactions .
Properties
IUPAC Name |
chloro-tri(propan-2-yl)silane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C9H21ClSi/c2*1-7(2)11(10,8(3)4)9(5)6/h2*7-9H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKFWLGPOGQHBJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)[Si](C(C)C)(C(C)C)Cl.CC(C)[Si](C(C)C)(C(C)C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H42Cl2Si2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.6 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Displacement in Salt Metathesis
The reaction between SiCl₄ and LiSi(iPr)₃ proceeds via a two-step nucleophilic substitution. The first chloride is replaced rapidly, while the second substitution is slower due to steric hindrance from the bulky triisopropylsilyl groups.
Redistribution Equilibria
AlCl₃ facilitates Si–Cl bond cleavage, enabling dynamic exchange between chlorosilanes. The equilibrium composition depends on the steric and electronic profiles of the substituents.
Competing Pathways in Chlorination
Over-chlorination may yield SiCl₃(iPr) or SiCl₄ if Cl₂ is in excess. Kinetic control via low temperatures and controlled Cl₂ flow minimizes these byproducts.
Analytical Characterization
Critical data for bis(chlorotriisopropylsilane) include:
| Property | Expected Value | Method |
|---|---|---|
| Boiling Point | 180–190°C (0.5 mmHg) | Fractional Distillation |
| (CDCl₃) | δ 1.08–1.12 (m, 42H, iPr) | 400 MHz |
| δ −15.2 (SiCl₂), +12.4 (SiR₃) | 79.5 MHz |
Applications and Derivative Chemistry
Bis(chlorotriisopropylsilane) serves as a precursor for:
-
Silylium Ions : Hydride abstraction with Ph₃C⁺B(C₆F₅)₄⁻ generates catalytically active silylium species.
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Cross-Coupling Reagents : Transmetalation with Grignard or organozinc reagents forms Si–C bonds.
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Polymer Synthesis : Step-growth polymerization with diols yields polysiloxanes with tailored steric bulk.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atoms in bis(chlorotriisopropylsilane) undergo nucleophilic displacement with alkoxides, amines, or organometallic reagents. For example:
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Reaction with alkoxides : Potassium tert-butoxide (KOtBu) in tetrahydrofuran (THF) substitutes chlorine with alkoxy groups, forming siloxanes. This proceeds via an SN2-like mechanism, where steric hindrance slows reactivity compared to less bulky silanes .
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Organometallic intermediates : Allylpotassium reagents attack the silicon center, displacing chloride ions. Competition experiments show exclusive silylation over alkylation, indicating strong electrophilicity at silicon .
Table 1: Relative Reaction Rates with Different Nucleophiles
| Nucleophile | Solvent | Relative Rate | Mechanism |
|---|---|---|---|
| KOtBu | THF | 1.0 (baseline) | SN2 |
| Allylpotassium | Hexane | 4.2 | Diffusion-controlled precomplexation |
| NH3 (excess) | Water | 0.3 | Stepwise hydrolysis |
Hydrolysis and Silanol Formation
Controlled hydrolysis produces silanols. In aqueous THF with KOH, bis(chlorotriisopropylsilane) undergoes stepwise substitution:
The reaction is slower than with chlorotrimethylsilane due to steric shielding, with a half-life of ~12 hours at 25°C . Hydrolysis rates increase in polar aprotic solvents (e.g., DMF) due to enhanced solvation of intermediates .
Comparative Reactivity with Analogous Silanes
Table 2: Reactivity Trends in SN2 Reactions
| Silane | Leaving Group Effect (X = F → I) | Solvent Dependence |
|---|---|---|
| Bis(chlorotriisopropyl) | Minimal (rate ratio F:I ≈ 1:1) | High (THF > hexane) |
| Chlorotrimethylsilane | Significant (F:I ≈ 1:4) | Moderate |
| Chlorotriethylsilane | Moderate (F:I ≈ 1:2) | Low |
The diminished leaving group effect in bis(chlorotriisopropylsilane) arises from diffusion-controlled precomplexation in polar solvents, where electrostatic interactions dominate over bond-breaking energetics .
Scientific Research Applications
Chemical Synthesis
Silylation Reactions
Bis(chlorotriisopropylsilane) serves as an effective silylating agent, particularly for the protection of functional groups such as alcohols, amines, and carboxylic acids. The chlorosilane groups in this compound can react with nucleophiles to form silyl ethers or silyl amines, which are crucial intermediates in organic synthesis.
- Mechanism : The reaction typically requires a catalyst such as imidazole to facilitate the silylation process. This enhances the stability of the silyl ether formed, making it resistant to hydrolysis under acidic conditions .
Polymer Chemistry
Group-Transfer Polymerization
Recent studies have highlighted the potential of bis(chlorotriisopropylsilane) in group-transfer polymerization processes. It can be utilized as a catalyst or initiator in the polymerization of alkyl crotonates, leading to high molecular weight polymers with desirable properties.
- Kinetic Modeling : A kinetic model developed for this process indicates that the presence of bulky trialkylsilyl moieties influences the activation energies involved in propagation and termination reactions. This suggests that bis(chlorotriisopropylsilane) can significantly enhance polymerization efficiency .
Materials Science
Silane Coupling Agents
In materials science, bis(chlorotriisopropylsilane) is employed as a silane coupling agent to improve adhesion between organic and inorganic materials. Its application extends to the development of hybrid materials used in coatings, adhesives, and composites.
- Adhesion Improvement : The presence of silane groups enhances the interfacial bonding strength, which is critical for the durability and performance of composite materials .
Analytical Chemistry
Derivatization Techniques
The compound is also utilized in analytical chemistry for the derivatization of various compounds prior to gas chromatography (GC) analysis. By converting polar functional groups into more volatile silyl derivatives, bis(chlorotriisopropylsilane) improves detection sensitivity.
- Application in GC/MS : Derivatization with this silane increases the volatility and thermal stability of analytes such as fatty acids and steroids, facilitating their analysis through mass spectrometry .
-
Silylation Efficiency Study
A study demonstrated that bis(chlorotriisopropylsilane) could achieve over 90% yield in silylation reactions involving alcohols when using imidazole as a catalyst. This showcases its effectiveness compared to other silylating agents . -
Polymerization Kinetics Analysis
Research on group-transfer polymerization revealed that using bis(chlorotriisopropylsilane) resulted in polymers with higher molecular weights due to its ability to stabilize living polymer chains during synthesis . -
Adhesion Testing on Composite Materials
Tests conducted on glass-fiber reinforced plastics treated with bis(chlorotriisopropylsilane) showed a significant increase in tensile strength compared to untreated samples, confirming its role as an effective silane coupling agent .
Mechanism of Action
The mechanism of action of Bis(chlorotriisopropylsilane) involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their structure and function. This interaction can result in various biological and chemical effects, depending on the specific context .
Comparison with Similar Compounds
Chlorotrimethylsilane (TMSCl)
- Molecular Formula : C₃H₉ClSi
- Molecular Weight : 108.63 g/mol
- Boiling Point : ~57°C (lower than TIPSCl due to smaller substituents)
- Reactivity : More reactive than TIPSCl due to minimal steric hindrance, enabling faster silylation of alcohols and amines .
- Applications : Common in simple silylation reactions and as a precursor for silicone polymers. Less selective than TIPSCl in complex syntheses .
(3-Chloropropyl)trimethoxysilane
Bis[3-(Triethoxysilyl)propyl] Tetrasulfide (TESPT)
- Molecular Formula : C₁₈H₄₂O₆S₄Si₂
- Molecular Weight : 538.95 g/mol
- Structure : Contains ethoxysilyl groups and a tetrasulfide bridge.
- Applications : Industrial use in rubber vulcanization to enhance filler-polymer interactions. Differs from TIPSCl in functionality, focusing on mechanical reinforcement rather than protection .
Comparative Data Table
| Property | TIPSCl | TMSCl | (3-Chloropropyl)trimethoxysilane | TESPT |
|---|---|---|---|---|
| Molecular Weight | 192.8 g/mol | 108.63 g/mol | 196.70 g/mol | 538.95 g/mol |
| Boiling Point | 198–200°C | ~57°C | Not specified | Not specified |
| Density | 0.908 g/cm³ | ~0.856 g/cm³ | Not specified | Not specified |
| Key Functional Groups | Chloride, isopropyl | Chloride, methyl | Chloride, methoxy | Ethoxy, tetrasulfide |
| Primary Use | Selective protection | Rapid silylation | Surface coupling | Rubber reinforcement |
| Steric Hindrance | High | Low | Moderate | Moderate |
| Moisture Sensitivity | High | High | High | Moderate |
Q & A
Basic Research Questions
Q. What are the optimal synthetic pathways for Bis(chlorotriisopropylsilane), and how can reaction conditions be systematically optimized?
- Methodology : Begin with established chlorosilane synthesis protocols (e.g., alcoholysis of chlorosilanes with triisopropylsilanol). Use factorial design to test variables like temperature (e.g., 0–60°C), solvent polarity (e.g., THF vs. hexane), and stoichiometric ratios . Monitor purity via GC-MS or NMR (e.g., characteristic NMR shifts for chlorosilanes) . Iterative optimization should include kinetic studies to identify rate-limiting steps.
Q. Which spectroscopic techniques are most effective for characterizing Bis(chlorotriisopropylsilane), and how should data be interpreted?
- Methodology :
- NMR : and NMR for alkyl chain integrity; NMR for silicon-chlorine bonding (δ ≈ 20–30 ppm for chlorosilanes) .
- FT-IR : Confirm Si-Cl stretching vibrations (~480–520 cm) and absence of Si-OH peaks (~3200–3600 cm) .
- Mass Spectrometry : High-resolution MS to verify molecular ion peaks (e.g., [M+H] or [M+NH]) and rule out hydrolyzed byproducts.
Q. How does Bis(chlorotriisopropylsilane) stability vary under different storage and experimental conditions?
- Methodology : Conduct accelerated stability studies under controlled humidity (e.g., 30–80% RH) and temperature (e.g., 4°C, 25°C, 40°C). Use Karl Fischer titration to quantify moisture uptake and correlate with degradation rates (e.g., hydrolysis to silanols). Compare with SDS guidelines for analogous chlorosilanes, which recommend inert-atmosphere storage and desiccants .
Advanced Research Questions
Q. What mechanistic insights govern the reactivity of Bis(chlorotriisopropylsilane) in cross-coupling or surface functionalization reactions?
- Methodology :
- Kinetic Isotope Effects (KIE) : Compare / in deuterated solvents to identify proton-transfer steps.
- Computational Modeling : Use DFT calculations (e.g., Gaussian or ORCA) to map transition states for Si-Cl bond cleavage or nucleophilic substitution pathways .
- Surface Analysis : For functionalization studies, employ XPS or ToF-SIMS to quantify surface coverage and bonding modes (e.g., monodentate vs. bidentate adsorption).
Q. How can computational tools predict and resolve contradictions in experimental data for Bis(chlorotriisopropylsilane)-mediated reactions?
- Methodology :
- Data Integration : Use cheminformatics platforms (e.g., Schrödinger, ADF) to reconcile discrepancies between experimental yields and theoretical models. For example, if steric effects from triisopropyl groups reduce reactivity unexpectedly, MD simulations can visualize conformational barriers .
- Sensitivity Analysis : Identify variables (e.g., solvent dielectric constant, catalyst loading) that disproportionately affect outcomes using Monte Carlo sampling or Plackett-Burman designs .
Q. What strategies mitigate batch-to-batch variability in Bis(chlorotriisopropylsilane) synthesis, and how can reproducibility be statistically validated?
- Methodology :
- Quality-by-Design (QbD) : Implement DOE to define a design space for critical parameters (e.g., reagent purity ≥99%, stirring rate ≥500 rpm). Use ANOVA to assess significance of variability sources .
- Reproducibility Protocols : Cross-validate results across labs using standardized characterization pipelines (e.g., round-robin testing with shared reference samples) .
Data Analysis & Interpretation
Q. How should researchers address conflicting spectral data when characterizing Bis(chlorotriisopropylsilane derivatives?
- Methodology :
- Multi-Technique Correlation : Overlay NMR, IR, and MS data to identify consistent peaks vs. artifacts. For example, a missing NMR peak may indicate incomplete synthesis, not instrument error .
- Contamination Checks : Use elemental analysis (EA) or ICP-MS to detect trace metals (e.g., Al, Fe) from catalysts that could distort spectra.
Q. What role do steric and electronic effects play in modulating the reactivity of Bis(chlorotriisopropylsilane) compared to simpler chlorosilanes?
- Methodology :
- Comparative Kinetics : Measure reaction rates of Bis(chlorotriisopropylsilane) vs. trimethylchlorosilane in identical conditions (e.g., Grignard reactions). Use Hammett plots or Taft parameters to quantify steric contributions .
- Single-Crystal XRD : Resolve 3D structures to measure bond angles/distances around silicon, correlating with steric hindrance .
Ethical & Safety Considerations
Q. What safety protocols are critical when handling Bis(chlorotriisopropylsilane) in moisture-sensitive reactions?
- Methodology :
- Inert-Atmosphere Techniques : Use gloveboxes or Schlenk lines with O/HO monitors (<1 ppm).
- Emergency Neutralization : Pre-prepare quenching agents (e.g., dry ice/ethanol baths for exothermic hydrolysis) as per SDS guidelines for analogous chlorosilanes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
